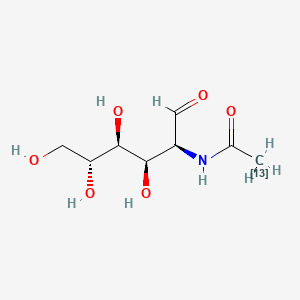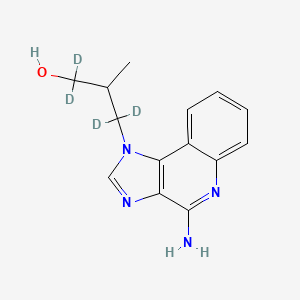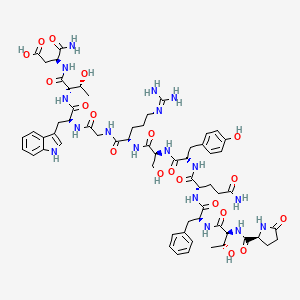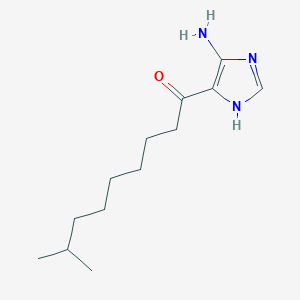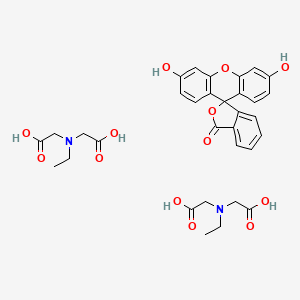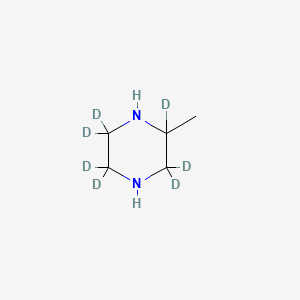
2-Methylpiperazine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpiperazine-d7 is a deuterium-labeled derivative of 2-Methylpiperazine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H5D7N2, and it is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 2-Methylpiperazine-d7, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine . These methods are preferred due to their high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpiperazine-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts for cyclization, and basic conditions for aza-Michael addition reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions yields 2-substituted chiral piperazines .
Scientific Research Applications
2-Methylpiperazine-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a stable isotope tracer for quantitation during drug development . In biology and medicine, it is used to study the pharmacokinetic and metabolic profiles of drugs . In the industry, it is employed in the synthesis of various pharmaceuticals and bioactive molecules .
Mechanism of Action
The mechanism of action of 2-Methylpiperazine-d7 involves its incorporation into drug molecules as a stable isotope. This deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development . The molecular targets and pathways involved depend on the specific drug molecule into which this compound is incorporated.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methylpiperazine-d7 include other piperazine derivatives such as 1-Benzyl-3-methylpiperazine, 2-Vinylpyrazine, and 1,2-Dimethylpiperazine .
Uniqueness: What sets this compound apart from other similar compounds is its deuterium labeling. This unique feature allows it to be used as a stable isotope tracer, providing valuable insights into the pharmacokinetic and metabolic profiles of drugs during the development process .
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
107.21 g/mol |
IUPAC Name |
2,2,3,3,5,5,6-heptadeuterio-6-methylpiperazine |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i2D2,3D2,4D2,5D |
InChI Key |
JOMNTHCQHJPVAZ-YBFHXMESSA-N |
Isomeric SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])C)([2H])[2H])[2H] |
Canonical SMILES |
CC1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


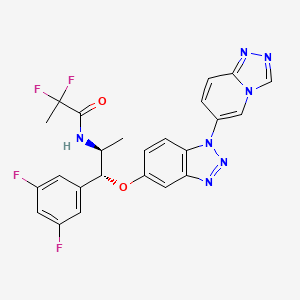
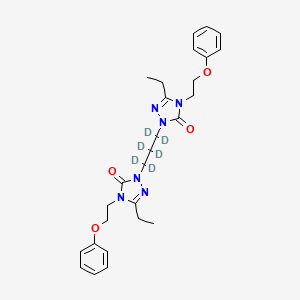
![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)
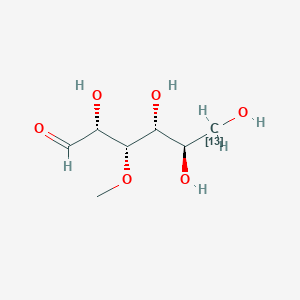


![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)

![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)
